Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-

CAS No.:

Cat. No.: VC16572743

Molecular Formula: C10H14O4Sn

Molecular Weight: 316.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O4Sn |

|---|---|

| Molecular Weight | 316.93 g/mol |

| IUPAC Name | bis(4-oxopent-2-en-2-yloxy)tin |

| Standard InChI | InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |

| Standard InChI Key | XDRPDDZWXGILRT-UHFFFAOYSA-L |

| Canonical SMILES | CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C |

Introduction

Chemical Identity and Molecular Properties

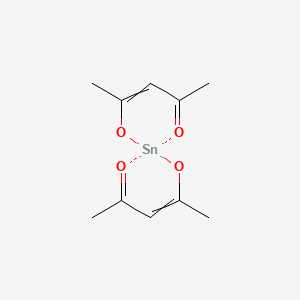

Tin(II) acetylacetonate is classified under the IUPAC nomenclature as bis(4-oxopent-2-en-2-yloxy)tin, reflecting its two acetylacetonate ligands bound to a central tin atom. The compound’s canonical SMILES string, CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C, illustrates the symmetric coordination of the ligands. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₄Sn | |

| Molecular Weight | 316.93 g/mol | |

| Density | 1.22 g/mL (at 25°C) | |

| Melting Point | 26°C | |

| Boiling Point | 132°C (at 0.4 torr) | |

| Solubility | Organic solvents (THF, hexane) |

The tin center adopts a +2 oxidation state, distinguishing it from related tin(IV) acetylacetonates. This lower oxidation state enhances its Lewis acidity, making it a versatile precursor in redox reactions .

Structural and Coordination Chemistry

Coordination Geometry and Ligand Binding

X-ray crystallographic studies of analogous tin(II) complexes reveal a distorted trigonal bipyramidal geometry, with the lone pair occupying an equatorial position . The 2,4-pentanedionate ligands bind via the enolate oxygen atoms (κ²-O,O’), forming five-membered chelate rings that stabilize the tin center. This coordination mode is confirmed by spectroscopic data, including downfield shifts in the ¹H NMR signals of the methoxy and methyl groups upon ligand coordination .

Comparative Analysis with Related Compounds

Tin(II) acetylacetonate differs structurally from dibutyltin bis(2,4-pentanedionate) (CAS# 22673-19-4), which features tin in a +4 oxidation state and longer alkyl chains that increase its hydrophobicity . While both compounds serve as catalysts, the tin(II) derivative’s lower oxidation state confers distinct reactivity, such as preferential participation in single-electron transfer processes .

Synthesis and Purification

Challenges in Purification

Due to tin’s propensity for oxidation, rigorous exclusion of moisture and oxygen is critical during synthesis. Impurities such as tin(IV) byproducts are removed via fractional crystallization, as evidenced by the compound’s high purity (>99.9%) in trace metals basis grades .

Industrial and Research Applications

Catalysis

Tin(II) acetylacetonate catalyzes transesterification and polycondensation reactions in polymer synthesis. Its efficacy stems from the tin center’s ability to polarize carbonyl groups, facilitating nucleophilic attack by alcohols .

Materials Science

In chemical solution deposition (CSD), tin(II) acetylacetonate serves as a precursor for SnO and SnO₂ thin films. Post-deposition annealing under argon yields SnO with a tetragonal romarchite structure (bandgap: 2.9 eV), whereas oxygen annealing produces SnO₂ (cassiterite, bandgap: 3.6 eV) . These films find use in optoelectronics and gas sensors.

Recent Advances and Future Directions

Recent studies focus on modifying the ligand environment to enhance catalytic activity. For instance, substituting acetylacetonate with N-alkoxy carboxamides alters the tin center’s electron density, enabling selective formation of SnO/SnO₂ heterostructures . Future research may explore hybrid materials for photovoltaic applications, leveraging tin(II) acetylacetonate’s tunable optical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume